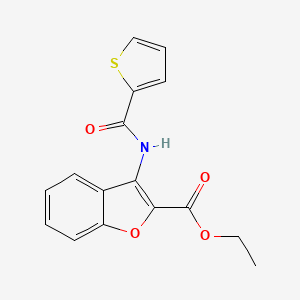

ethyl 3-(thiophene-2-amido)-1-benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-2-20-16(19)14-13(10-6-3-4-7-11(10)21-14)17-15(18)12-8-5-9-22-12/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAWIKOPTGQDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(thiophene-2-amido)-1-benzofuran-2-carboxylate typically involves the reaction of 3-amino-2-benzofuran carboxylic acid with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(thiophene-2-amido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(thiophene-2-amido)-1-benzofuran-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 3-(thiophene-2-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of ethyl 3-(thiophene-2-amido)-1-benzofuran-2-carboxylate and related compounds:

Physicochemical Properties

- Solubility: The hydrochloride salt of ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate exhibits increased aqueous solubility due to ionic character , whereas the target compound’s thiophene-amido group may enhance lipophilicity, favoring membrane permeability.

- Crystallinity: Ethyl 3-{[(3-methylanilino)(triazolyl)methylidene]amino}-1-benzofuran-2-carboxylate crystallizes in a monoclinic system (space group P21/n), with unit cell parameters (a = 10.967 Å, b = 9.9606 Å) suggesting dense packing . Comparable data for the target compound is lacking but could differ due to thiophene’s bulkier substituent.

- Thermal Stability : Bromomethyl derivatives (e.g., ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate) are thermally labile, whereas amide-linked compounds like the target are more stable .

Biological Activity

Ethyl 3-(thiophene-2-amido)-1-benzofuran-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzofuran moiety followed by the introduction of the thiophene amide group. The compound's structure can be represented as follows:

The presence of the thiophene and benzofuran rings contributes to its unique chemical properties, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds containing thiophene and benzofuran scaffolds exhibit significant antibacterial properties. For instance, derivatives related to this compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that related compounds had minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against MRSA, highlighting their potential as effective antibacterial agents .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Ethyl 3-(thiophene-2-amido)... | S. aureus | 0.98 |

| Compound III.e | S. aureus | ≥128 |

| Compound 3k | E. coli | Inactive |

Anti-inflammatory Properties

Thiophene-based compounds are also known for their anti-inflammatory effects. They have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. For example, certain thiophene derivatives exhibited IC50 values around 29.2 µM for the 5-lipoxygenase enzyme, suggesting a mechanism for reducing inflammation through modulation of these pathways .

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Thiophene Derivative 1 | 5-LOX | 29.2 |

| Thiophene Derivative 2 | COX-1 | 6.0 |

| Thiophene Derivative 3 | COX-2 | 6.6 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Gene Expression Modulation : Some studies suggest that thiophene derivatives can modulate the expression of pro-inflammatory cytokines, thereby influencing immune responses .

- Cellular Interaction : Molecular docking studies have indicated potential binding interactions with specific proteins involved in bacterial resistance mechanisms, enhancing their efficacy against resistant strains .

Study on Antimicrobial Efficacy

A recent study investigated various thiophene derivatives, including those structurally related to this compound, demonstrating significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

In Vivo Anti-inflammatory Assessment

Another case study focused on evaluating the anti-inflammatory effects of thiophene-based compounds in a mouse model of acute lung injury. The results indicated a marked reduction in pro-inflammatory cytokines when treated with these compounds, supporting their therapeutic potential in inflammatory diseases .

Q & A

Q. Optimization Factors :

- Temperature : Controlled heating (60–80°C) improves amide coupling efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DMF, 24h, RT | 72–85 | |

| Esterification | Ethanol, H₂SO₄, reflux | 90–95 |

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound when synthesized via different methods?

Answer:

Discrepancies in NMR data often arise from:

- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals. For example, the amide NH peak appears at δ 10.2–10.5 ppm in DMSO-d₆ but may split in CDCl₃ .

- Tautomerism : The thiophene-amide moiety can exhibit keto-enol tautomerism, altering peak multiplicity. Use 2D NMR (COSY, HSQC) to confirm connectivity .

- Impurity Peaks : Residual starting materials (e.g., unreacted thiophene acid) may overlap. Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate with LC-MS .

Case Study :

A study reported conflicting δ 7.8–8.1 ppm (aromatic protons) due to trace DMF. Repetitive washing with EtOAc eliminated this artifact .

Basic: What methodologies are employed to evaluate the antimicrobial potential of this compound?

Answer:

In Vitro Assays :

Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Reported MIC: 8–32 µg/mL .

Time-Kill Kinetics : Monitor bacterial viability over 24h to assess bactericidal vs. bacteriostatic effects.

Biofilm Inhibition : Crystal violet staining quantifies biofilm disruption at sub-MIC concentrations .

Q. Mechanistic Studies :

- Molecular Docking : Simulate binding to microbial targets (e.g., DNA gyrase) using AutoDock Vina. The thiophene-amide moiety shows strong hydrogen bonding with active-site residues .

Advanced: What advanced spectroscopic techniques are critical for confirming the structure, and how do they compare?

Answer:

Example :

A crystal structure revealed intramolecular H-bonding between the amide NH and ester carbonyl, stabilizing the planar conformation .

Advanced: How do modifications in the thiophene moiety affect biological activity?

Answer:

Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups (e.g., NO₂) : Enhance antimicrobial potency by increasing electrophilicity (MIC reduced from 32 to 8 µg/mL) .

- Halogen Substituents (e.g., Cl) : Improve lipophilicity, boosting blood-brain barrier penetration in CNS-targeted studies .

- Trifluoromethyl (CF₃) : Increases metabolic stability but may reduce solubility; requires formulation optimization .

Q. Comparative Data :

| Derivative | Substituent | MIC (µg/mL) | LogP |

|---|---|---|---|

| Parent Compound | H | 32 | 2.1 |

| 5-Nitro | NO₂ | 8 | 1.8 |

| 3-Chloro | Cl | 16 | 2.5 |

Basic: What purification strategies are recommended for isolating high-purity this compound?

Answer:

Recrystallization : Use ethanol/water (7:3) to remove polar impurities; yields >90% purity .

Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate). Monitor fractions via TLC (Rf ≈ 0.4 in EtOAc) .

Prep-HPLC : C18 column, acetonitrile/water (0.1% TFA), 70:30 isocratic; retention time ~12 min .

Q. Purity Validation :

- HPLC-UV : >98% purity at λ = 254 nm.

- Elemental Analysis : Match calculated vs. observed C, H, N values (±0.3%) .

Advanced: How can computational modeling guide the optimization of this compound for anti-inflammatory applications?

Answer:

Steps :

Target Identification : Dock into COX-2 or NF-κB binding pockets using Schrödinger Suite. The benzofuran ester shows hydrophobic interactions with COX-2 Val523 .

ADMET Prediction : SwissADME predicts moderate bioavailability (F = 50–60%) but high plasma protein binding (>90%).

Lead Optimization : Introduce sulfonamide groups to improve solubility (LogS from −4.2 to −3.5) without compromising activity .

Q. Validation :

- In Vivo Models : Carrageenan-induced rat paw edema assay; 10 mg/kg dose reduces swelling by 40% vs. control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.